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  • Product: N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
  • CAS: 1170056-07-1

Core Science & Biosynthesis

Foundational

Comprehensive Safety and Handling Guide for N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride in Drug Discovery

As a Senior Application Scientist, I approach the handling of functionalized piperidine derivatives not merely as a regulatory compliance exercise, but as a critical component of experimental integrity. N-(tert-Butyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of functionalized piperidine derivatives not merely as a regulatory compliance exercise, but as a critical component of experimental integrity. N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 1170056-07-1) is a highly versatile building block frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and other targeted therapeutics [1].

This whitepaper provides an in-depth, self-validating framework for the safe handling, physicochemical profiling, and emergency management of this compound.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the causality behind its physical behavior. The free base form of this compound contains a secondary amine within the piperidine ring. Free base amines are often prone to oxidation and can present as difficult-to-handle oils. Converting the compound to a hydrochloride (HCl) salt yields a stable, crystalline solid with significantly enhanced aqueous solubility, making it ideal for biological assays [2].

However, this structural modification introduces specific handling challenges:

  • Hygroscopicity: HCl salts readily absorb ambient moisture. Exposure to high humidity alters the effective molecular weight of the bulk powder, leading to systematic concentration errors in downstream high-throughput screening (HTS) assays.

  • Localized Acidity: While stable in a jar, fine powders of hydrochloride salts rapidly dissociate upon contact with the high-moisture environment of human mucous membranes (eyes, respiratory tract). This localized drop in pH is the primary mechanistic driver behind its classification as an irritant.

Quantitative Chemical Identity
PropertySpecification
Chemical Name N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
CAS Registry Number 1170056-07-1
Molecular Formula C₁₀H₂₁ClN₂O
Molecular Weight 220.74 g/mol
Physical State White to off-white crystalline solid
Storage Temperature 2–8°C (Desiccated, Inert Atmosphere)

Safety Data Sheet (SDS) Breakdown

Based on standardized regulatory frameworks, this compound exhibits specific acute and localized hazards [3]. The table below summarizes the Globally Harmonized System (GHS) classifications and the logical rationale for each.

GHS Hazard CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedSystemic absorption of the functionalized piperidine alkaloid analog can disrupt normal neurological or enzymatic pathways.
H315 Causes skin irritationMild pH disruption and lipid-barrier penetration facilitated by the lipophilic tert-butyl moiety.
H319 Causes serious eye irritationRapid dissociation of the HCl salt in tear fluid causes acute, localized acidification and protein denaturation.
H335 May cause respiratory irritationInhalation of aerosolized micro-crystals leads to immediate dissolution in the mucosal lining of the respiratory tract.

Required Personal Protective Equipment (PPE):

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).

  • Eyes: Snug-fitting safety goggles (not standard safety glasses, to prevent dust ingress).

  • Respirator: N95 or P100 particulate filter mask if handled outside of engineering controls.

Self-Validating Experimental Protocols

Do not rely on static procedures; rely on systems that inherently verify their own success. The following protocol for preparing standardized stock solutions ensures both operator safety and molar accuracy.

Protocol: Gravimetrically Validated Stock Solution Preparation
  • Environmental Control: Initiate the workflow inside a certified fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Anti-Static Preparation: Hydrochloride salts frequently accumulate static charge, causing powder to "jump" and aerosolize. Wipe the exterior of the weighing vessel and the spatula with an anti-static ionizing brush.

  • Closed-Vessel Tare: Place a clean, sealable amber glass vial (with its cap) on the analytical balance. Tare the balance to zero.

  • Transfer: Move the tared vial into the fume hood. Transfer the required mass of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride into the vial.

  • Gravimetric Validation: Crucial Step—Cap the vial tightly before removing it from the fume hood. Return the sealed vial to the balance to record the final mass. This guarantees zero inhalation exposure during transit and prevents loss of material.

  • Solubilization: Inject the desired solvent (e.g., DMSO for storage, or buffered aqueous media) directly through a septum cap if possible, or open the vial only within the fume hood.

SafeHandling A Storage Retrieval (Desiccator, 2-8°C) B Environmental Control (Fume Hood >0.4 m/s) A->B C Anti-Static Transfer (Minimize Aerosolization) B->C D Gravimetric Validation (Closed-Vessel Tare) C->D E Solubilization (Buffer Addition) D->E

Step-by-step workflow for the safe handling and weighing of hygroscopic hydrochloride salts.

Emergency Response & Decontamination Workflows

In the event of an accidental spill, traditional sweeping is strictly prohibited. Dry sweeping imparts kinetic energy to the particles, generating a hazardous dust cloud that exacerbates H319 and H335 exposure risks.

Protocol: Localized Spill Decontamination
  • Isolation: Immediately halt work and alert nearby personnel.

  • PPE Escalation: If the spill is outside a fume hood, don a P100 respirator before approaching the area.

  • Aerosol Suppression (Wetting): Gently spray the spilled powder with a fine mist of a compatible wetting agent (a 10% ethanol/water solution is highly effective). This collapses the dust cloud by increasing the cohesive forces between the particles.

  • Mechanical Collection: Use a non-sparking, disposable plastic scraper to collect the wetted paste into a designated hazardous waste container.

  • Chemical Neutralization: Wipe the affected surface with a mild alkaline soap solution to neutralize any residual micro-acidic traces from the hydrochloride salt, followed by a final deionized water wipe.

SpillResponse S1 Powder Spill Detected S2 Don Appropriate PPE (N95/P100, Nitrile) S1->S2 S3 Moisten Spill (Prevent Dusting) S2->S3 S4 Mechanical Collection (Non-sparking Tools) S3->S4 S5 Surface Decontamination (Soap & Water Wipe) S4->S5

Self-validating emergency response workflow for localized powder spills.

References

  • NextSDS. "Chemical Substance Information & Regulatory Compliance: N-tert-butylpiperidine-4-carboxamide." NextSDS Database, 2026.[Link]

Exploratory

Preliminary Synthesis Pathways for N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a highly versatile aliphatic heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a highly versatile aliphatic heterocycle utilized extensively as a building block in medicinal chemistry and agrochemical development (e.g., in the synthesis of novel fungicides and target-specific protein-protein interaction inhibitors)[1]. The presence of the sterically bulky tert-butyl group on the carboxamide provides unique lipophilic and pharmacokinetic properties, while the secondary amine of the piperidine ring serves as a functional handle for subsequent diversification (e.g., alkylation, acylation, or cross-coupling).

This whitepaper outlines a highly efficient, scalable, and self-validating two-step synthetic pathway starting from commercially available 1-Boc-piperidine-4-carboxylic acid.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
CAS Number (Salt) 1170056-07-1[2]
CAS Number (Free Base) 86542-86-1
Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol [2]
Physical Form Solid / White Crystalline Powder

Retrosynthetic Analysis & Pathway Rationale

The synthesis of aliphatic carboxamides from secondary amines and carboxylic acids is a fundamental transformation. However, the steric hindrance introduced by the tert-butylamine nucleophile requires a highly efficient coupling strategy to prevent low yields and extended reaction times.

We employ a standard carbodiimide-mediated amidation utilizing EDC·HCl and HOBt[3]. This specific reagent combination is chosen for its causality in downstream processing: EDC generates water-soluble urea byproducts, allowing for a strictly phase-separation-based purification, completely bypassing the need for tedious silica gel chromatography[4]. Subsequent deprotection utilizing anhydrous HCl yields the target compound directly as a high-purity precipitated salt.

SynthesisPathway A 1-Boc-piperidine- 4-carboxylic acid C EDC·HCl / HOBt DIPEA / DCM A->C Activation B tert-Butylamine B->C Nucleophile D 1-Boc-N-(tert-butyl)- piperidine-4-carboxamide C->D Amidation E HCl in Dioxane (4.0 M) D->E Deprotection F N-(tert-Butyl)-4-piperidine- carboxamide HCl E->F Salt Precipitation

Workflow for the synthesis of N-(tert-Butyl)-4-piperidinecarboxamide HCl.

Core Synthesis Protocols & Mechanistic Causality

Step 1: Amide Coupling (EDC/HOBt Mediated)

The primary challenge in this step is the steric bulk of tert-butylamine. If EDC is used alone, the transient O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form an inactive N-acylurea before the bulky amine can attack. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea rapidly, forming a stable yet highly reactive OBt-active ester that readily undergoes aminolysis[3].

Mechanism RCOOH Carboxylic Acid (Substrate) Oacyl O-Acylisourea (Unstable) RCOOH->Oacyl EDC EDC·HCl EDC->Oacyl Activation OBtEst OBt-Active Ester (Stable Intermediate) Oacyl->OBtEst HOBt Attack HOBt HOBt HOBt->OBtEst Amide Target Amide OBtEst->Amide Aminolysis Amine tert-Butylamine Amine->Amide

Mechanistic workflow of EDC/HOBt-mediated amide coupling.

Table 2: Amidation Reaction Parameters
Reagent / ParameterEquivalentsFunction / Rationale
1-Boc-piperidine-4-carboxylic acid 1.0 eqLimiting reagent / Substrate
tert-Butylamine 1.5 eqBulky nucleophile (excess drives kinetics)
EDC·HCl 1.2 eqPrimary carboxyl activator
HOBt 1.2 eqActive ester former; suppresses N-acylurea
DIPEA 3.0 eqNon-nucleophilic base to maintain basic pH
Solvent (DCM) 0.2 MSolubilizes all reagents; easily removed
Experimental Methodology: Step 1
  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the activation mixture at 0 °C for 30 minutes. Note: This pre-activation is critical to form the OBt-ester before introducing the sterically hindered amine.

  • Aminolysis: Add tert-butylamine (1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The reaction is complete when the starting acid spot is fully consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M aqueous HCl (removes unreacted amine and EDC-urea byproduct), saturated aqueous NaHCO3 (removes HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-N-(tert-butyl)-piperidine-4-carboxamide as a crude solid.

Step 2: Boc Deprotection & Salt Formation

Cleavage of the tert-butyloxycarbonyl (Boc) group must be executed under strictly anhydrous conditions. Utilizing aqueous acids can lead to partial hydrolysis of the newly formed carboxamide. By using anhydrous HCl in 1,4-dioxane, the reaction generates isobutylene gas and CO2, driving the equilibrium forward. Furthermore, the resulting secondary amine is immediately protonated, causing the highly polar hydrochloride salt to precipitate quantitatively out of the less polar organic solvent.

Experimental Methodology: Step 2
  • Dissolution: Dissolve the crude 1-Boc-N-(tert-butyl)-piperidine-4-carboxamide in a minimal volume of anhydrous Ethyl Acetate (EtOAc) or DCM.

  • Acidic Cleavage: Cool the solution to 0 °C. Slowly add a solution of 4.0 M HCl in 1,4-dioxane (5.0 – 10.0 eq).

  • Propagation: Remove the cooling bath and stir at room temperature for 2–4 hours. A white precipitate should begin to form within the first hour.

  • Self-Validation: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the Boc-protected mass peak and the appearance of the free base mass (M+H = 185.2) confirms complete deprotection.

  • Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the white solid through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride in high purity[2].

Analytical Validation (Quality Control)

To ensure the structural integrity and purity of the synthesized batch, the following analytical signatures should be verified:

  • LC-MS: Expected mass for the free base [M+H]+ is m/z 185.2.

  • 1H-NMR (D2O or DMSO-d6): The tert-butyl group will appear as a strong, sharp singlet integrating to 9 protons at approximately δ 1.2–1.3 ppm. The piperidine ring protons will present as complex multiplets between δ 1.6–3.4 ppm, with the axial/equatorial protons shifting downfield due to the protonated secondary amine[5].

References

  • Sigma-Aldrich - N-(tert-Butyl)piperidine-4-carboxamide (CAS 86542-86-1) Product Page.

  • Bio-Connect - N-tert-Butylpiperidine-4-carboxamide hydrochloride[1170056-07-1] Specifications.2

  • CymitQuimica - N-tert-Butylpiperidine-4-carboxamide Chemical Applications.1

  • Benchchem - Application Notes and Protocols for EDC/HOBt Mediated Amide Coupling.4

  • National Institutes of Health (PMC) - Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Novel Protease Inhibitors: Design, Synthesis (EDC/HOBt coupling of Boc-piperidine-4-carboxylic acid).3

  • Google Patents (US9428456B2) - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives (NMR Characterizations).5

Sources

Protocols & Analytical Methods

Method

Application Note: N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates both the pharmacokinetic profile and the target selectivity of the final drug candidate. N-(tert-Butyl)-4-piperidinecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates both the pharmacokinetic profile and the target selectivity of the final drug candidate. N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 1170056-07-1) has emerged as a highly privileged synthon[1]. This molecule offers a dual-functional architecture: the secondary amine of the piperidine ring serves as a versatile nucleophile for cross-coupling or substitution, while the tert-butyl carboxamide moiety acts as a rigid, lipophilic vector designed to probe deep hydrophobic pockets within target proteins[2].

This application note provides an authoritative guide on utilizing this building block, detailing its physicochemical properties, structural rationale in drug design, and self-validating experimental protocols for organic synthesis.

Physicochemical Profiling & Specifications

Understanding the physical properties of the hydrochloride salt versus the free base is critical for reaction planning. The hydrochloride salt is preferred for long-term storage due to its enhanced stability and resistance to oxidative degradation[1].

PropertySpecification
Chemical Name N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
CAS Number 1170056-07-1 (HCl Salt) / 86542-86-1 (Free Base)
Molecular Formula C₁₀H₂₁ClN₂O
Molecular Weight 220.74 g/mol
SMILES CC(C)(C)NC(=O)C1CCNCC1.Cl
Physical Form White to off-white crystalline solid
Solubility Highly soluble in H₂O, DMSO, and MeOH; sparingly soluble in non-polar organics

Strategic Utility & Mechanistic Rationale (The "Why")

The incorporation of the N-tert-butyl carboxamide group is rarely accidental; it is a calculated structural modification used to drive selectivity and affinity across several therapeutic targets.

Driving Kinase Selectivity: The Akt (PKB) Paradigm

Protein Kinase B (Akt) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Developing ATP-competitive inhibitors for Akt is notoriously difficult due to the high structural homology with Protein Kinase A (PKA). However, researchers discovered that substituting an unsubstituted piperidine carboxamide with an N-tert-butyl group resulted in a dramatic shift in selectivity[2]. The bulky, lipophilic tert-butyl group perfectly occupies a specific hydrophobic cleft in the Akt active site that is sterically restricted in PKA, pushing the selectivity window from ~1.3-fold to over 150-fold[2].

Receptor Affinity: Sigma-1 and sQC Inhibition

Beyond kinases, this building block has been successfully integrated into:

  • Sigma-1 Receptor Ligands: The tert-butyl group provides favorable hydrophobic interactions necessary for high-affinity binding to the Sigma-1 receptor, preserving the optimal binding pose of the piperidine core[3].

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: Used as a novel scaffold (e.g., Cpd-41) to inhibit sQC, a target for disease-modifying therapies in Alzheimer's disease by preventing the formation of neurotoxic pGlu-Aβ[4].

Quantitative Structure-Activity Relationship (QSAR) Proof

Table 1: Impact of the tert-butyl group on Kinase Selectivity (Adapted from literature[2])

Piperidine ModificationPKB (Akt) IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Fold (PKB vs PKA)
Unsubstituted Amide~45~60~1.3x
N-tert-Butyl Amide 4.2 630 150x

Visualizing the Workflows

To contextualize the synthetic utility and biological impact of this building block, the following diagrams map the synthetic integration and the downstream pharmacological effects.

SyntheticWorkflow A N-(tert-Butyl)-4-piperidinecarboxamide HCl B Base Liberation (DIPEA) Free Secondary Amine A->B C SNAr or Buchwald-Hartwig Coupling with Heteroaryl Halide B->C D Purification (Flash Chromatography) C->D E Target Kinase Inhibitor (e.g., PKB/Akt Inhibitor) D->E

Caption: Synthetic workflow for the integration of N-(tert-Butyl)-4-piperidinecarboxamide into heteroaryl scaffolds.

AktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Protein Kinase B (Akt) PIP3->AKT SURVIVAL Cell Survival & Proliferation AKT->SURVIVAL Promotes APOPTOSIS Apoptosis (Cell Death) AKT->APOPTOSIS Induces INHIB Piperidine-4-carboxamide Inhibitor INHIB->AKT Blocks

Caption: Mechanism of action: Piperidine-4-carboxamide derivatives selectively inhibit Akt signaling.

Experimental Methodologies & Self-Validating Protocols

The following protocol details a standard Nucleophilic Aromatic Substitution (SₙAr) used to couple the building block to an electron-deficient heteroaryl chloride (e.g., synthesizing a pyrrolopyrimidine-based Akt inhibitor)[2].

Protocol: SₙAr Coupling of N-(tert-Butyl)-4-piperidinecarboxamide

Step 1: Preparation and Free-Basing

  • Procedure: To a dry round-bottom flask under an N₂ atmosphere, add N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (1.0 equiv) and the heteroaryl chloride (1.0 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is chosen as an aprotic polar solvent to stabilize the transition state of the SₙAr reaction.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.

  • Causality: The HCl salt is inactive for nucleophilic attack. DIPEA liberates the secondary amine in situ. DIPEA is strictly preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the heteroaryl chloride.

Step 2: Nucleophilic Aromatic Substitution

  • Procedure: Heat the reaction mixture to 90–100 °C and stir for 12–18 hours.

  • Causality: The piperidine nitrogen is sterically hindered by the adjacent ring structure and the distant but bulky tert-butyl group. Elevated temperatures are required to overcome the activation energy barrier for substituting the heteroaromatic ring.

Step 3: Workup and Isolation

  • Procedure: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold water (5x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (2x) and brine (1x).

  • Causality: The LiCl wash is highly effective at removing residual DMF from the organic phase, which otherwise complicates purification. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Self-Validation & Analytical Checkpoints A robust protocol must be self-validating. Do not proceed to biological assays without confirming the following:

  • LC-MS Verification: Run the crude mixture. You must observe the disappearance of the free base mass ( m/z 185.1[M+H]⁺) and the appearance of the product mass.

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the diagnostic 9H singlet at ~1.30–1.40 ppm . This confirms the tert-butyl group survived the reaction conditions and was not cleaved (which can occasionally happen under harsh acidic conditions, though safe here). The presence of the deshielded heteroaryl protons confirms successful coupling.

References

  • Journal of Medicinal Chemistry (ACS) | Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Demonstrates the 150-fold selectivity shift driven by the tert-butyl group.

  • European Journal of Medicinal Chemistry | Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Details the hydrophobic interactions of the piperidine-4-carboxamide scaffold.

  • International Journal of Biological Macromolecules | Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Explores the use of this building block in Alzheimer's disease drug discovery.

  • Sigma-Aldrich / Merck Product Data | N-tert-butylpiperidine-4-carboxamide (CAS: 86542-86-1). Material specifications and physicochemical data.

Sources

Application

In vitro assay preparation using N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Application Note: In Vitro Assay Development and Validation for N-(tert-Butyl)-4-piperidinecarboxamide-Derived Targeted Inhibitors Executive Overview & Mechanistic Rationale N-(tert-Butyl)-4-piperidinecarboxamide hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Development and Validation for N-(tert-Butyl)-4-piperidinecarboxamide-Derived Targeted Inhibitors

Executive Overview & Mechanistic Rationale

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 1170056-07-1) is a highly privileged chemical building block utilized in the synthesis of advanced pharmacological probes and therapeutics[1]. The unique structural topology of this scaffold—combining a protonatable piperidine nitrogen with a sterically bulky, lipophilic tert-butyl carboxamide—makes it an ideal pharmacophore for targeting both intracellular kinases and transmembrane G protein-coupled receptors (GPCRs).

Historically, derivatives of this scaffold have demonstrated profound efficacy as multi-target ligands for aminergic GPCRs (such as the D2 receptor in antipsychotic development) ()[2], ATP-competitive inhibitors of Protein Kinase B/Akt ()[3], and even antimicrobial DNA gyrase inhibitors ()[4].

As a Senior Application Scientist, the challenge in evaluating libraries derived from this hydrochloride salt lies in managing its physicochemical behavior in vitro. The protocol detailed below establishes a self-validating, dual-axis screening system designed to evaluate the efficacy of piperidine-4-carboxamide derivatives against both kinase (Akt1) and GPCR (D2R) targets, ensuring rigorous control over causality, compound solubility, and baseline data integrity.

Causality in Experimental Design

Managing the Hydrochloride Salt in Assay Buffers

N-(tert-Butyl)-4-piperidinecarboxamide is supplied as a hydrochloride salt to enhance shelf stability and aqueous solubility[1]. However, introducing unbuffered HCl salts directly into biochemical assays can cause localized pH micro-fluctuations, leading to target protein denaturation or artifactual readouts.

  • The Causality: To prevent pH-induced artifacts, master stocks must be prepared in 100% anhydrous DMSO. Furthermore, the final assay buffer must possess a high buffering capacity (e.g., 50 mM HEPES, pH 7.4) to neutralize the chloride counterion. This ensures the piperidine nitrogen remains in its physiologically relevant protonated state, which is strictly required to form the critical electrostatic salt bridge with the conserved Asp3.32 residue in the binding pocket of aminergic GPCRs[5].

Selection of Orthogonal Assay Technologies
  • TR-FRET for Kinase Activity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for Akt1 screening because the tert-butyl moiety can increase compound lipophilicity, occasionally leading to compound aggregation or autofluorescence. TR-FRET’s time-gated emission reading eliminates short-lived background fluorescence, ensuring that only true ATP-competitive inhibition is measured[3].

  • HTRF cAMP Accumulation for GPCRs: Simple radioligand binding cannot distinguish between agonists and antagonists. Because piperidine-4-carboxamide derivatives often act as functional antagonists or inverse agonists at the D2 receptor[6], measuring downstream cAMP accumulation provides a definitive functional readout of G α i-protein modulation.

Experimental Protocols: A Self-Validating System

Every screening run must be a self-validating system. This means internal controls (Z'-factor calculation, reference compound normalization, and vehicle controls) are built directly into the methodology.

Protocol A: Compound Preparation & Master Plate Generation
  • Solubilization: Weigh N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (and its synthesized derivatives) and dissolve in 100% anhydrous DMSO to yield a 10 mM master stock.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to spot compounds into 384-well low-volume assay plates.

  • Vehicle Control Limit: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations disrupt the lipid microenvironment required for D2R stability and Akt1 kinase conformation.

Protocol B: TR-FRET Akt1 Kinase Inhibition Assay
  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Addition of Brij-35 (detergent) is critical to prevent the lipophilic tert-butyl derivatives from forming colloidal aggregates.

  • Enzyme/Substrate Mix: Add 5 μ L of Akt1 enzyme (final concentration 0.5 nM) and ULight-labeled AKT substrate to the 384-well plate containing the spotted compounds. Incubate for 15 minutes at RT to allow pre-binding of the piperidine core.

  • Reaction Initiation: Add 5 μ L of ATP (final concentration at the Km of 10 μ M) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 μ L of Europium-anti-phospho-substrate antibody in EDTA-containing stop buffer. The EDTA chelates Mg2+, instantly halting kinase activity.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol C: HTRF cAMP Accumulation Assay (Dopamine D2R)
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Resuspend in assay buffer (HBSS, 20 mM HEPES, 500 μ M IBMX). IBMX is a phosphodiesterase inhibitor; its inclusion is mandatory to prevent the degradation of cAMP, ensuring a stable signal.

  • Compound Incubation: Dispense 5 μ L of cells (5,000 cells/well) into a 384-well plate containing the test compounds. Incubate for 15 minutes.

  • Forskolin Stimulation: Add 5 μ L of Forskolin (3 μ M final) to stimulate baseline adenylyl cyclase activity. Since D2R is G α i-coupled, receptor antagonists (like the D2AAK4 derivative) will block the receptor's natural inhibitory effect, leading to a restoration of Forskolin-induced cAMP levels[2].

  • Detection: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of Anti-cAMP-Cryptate. Incubate for 1 hour at RT and read TR-FRET signals.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Assay Tolerances

Parameter Value / Limit Mechanistic Rationale
Molecular Weight (HCl Salt) 220.74 g/mol Small molecular size allows for efficient fragment-based growth[1].
Max DMSO Tolerance (Akt1) 1.0% (v/v) Prevents enzyme denaturation and maintains ATP-pocket integrity.
Max DMSO Tolerance (D2R) 0.5% (v/v) Prevents cell membrane permeabilization in live-cell assays.

| Required Buffer Capacity | 50 mM HEPES | Neutralizes the HCl counterion to maintain pH 7.4-7.5. |

Table 2: Assay Validation Metrics (Self-Validating System) | Assay Type | Target | Positive Control | Expected IC50 / EC50 | Min. Acceptable Z'-Factor | | :--- | :--- | :--- | :--- | :--- | | TR-FRET Kinase | Akt1 | Staurosporine | 5 - 15 nM | 0.65 | | cAMP HTRF | D2R (G α i) | Haloperidol | 10 - 30 nM | 0.50 |

Workflows and Signaling Modulations

Workflow Start N-(tert-Butyl)-4-piperidinecarboxamide Derivatives Library Prep Compound Solubilization (10 mM in 100% DMSO) Start->Prep Split Assay Branching Prep->Split Assay1 TR-FRET Akt1 Kinase Assay (Max 1% DMSO) Split->Assay1 Kinase Target Assay2 HTRF cAMP Accumulation (D2R Functional Assay) Split->Assay2 GPCR Target Val1 Z'-Factor Calculation & IC50 Determination Assay1->Val1 Val2 Schild Plot Analysis & Kb Determination Assay2->Val2 Hit Lead Candidate Selection Val1->Hit Val2->Hit

Fig 1: High-throughput in vitro screening workflow for piperidine-4-carboxamide derivatives.

Pathway cluster_GPCR D2R GPCR Pathway cluster_Kinase Akt Survival Pathway Ligand Piperidine-4-carboxamide Derivative D2R Dopamine D2 Receptor Ligand->D2R Antagonism Akt Akt (PKB) Ligand->Akt ATP-Competitive Inhibition Gai Gαi Protein D2R->Gai AC Adenylyl Cyclase Gai->AC cAMP cAMP Levels (Decreased) AC->cAMP Inhibition PI3K PI3K PI3K->Akt mTOR mTOR / Survival Akt->mTOR

Fig 2: Dual-target modulation of Akt and D2R pathways by piperidine-4-carboxamide scaffolds.

References

  • Kaczor, A.A., et al. "N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic." Biomolecules, 2020.[Link]

  • Caldwell, J.J., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010.[Link]

  • Meyer, F., et al. "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy, 2021.[Link]

  • Nocentini, A., et al. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, 2024.[Link]

Sources

Method

Reagents for deprotection of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Application Note: Reagents and Protocols for the Deprotection of N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride Introduction & Chemical Context The N-tert-butyl group is a highly robust protecting moiety, frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Deprotection of N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride

Introduction & Chemical Context

The N-tert-butyl group is a highly robust protecting moiety, frequently employed in organic synthesis to shield amides during complex multi-step sequences. Unlike the structurally related tert-butoxycarbonyl (Boc) carbamate—which readily cleaves under mild acidic conditions—the direct cleavage of an N-tert-butyl amide to a primary amide requires forcing conditions due to the significant steric bulk and electronic stability of the amide bond[1].

For the specific substrate N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride , the synthetic objective is the removal of the N-tert-butyl group to yield 4-piperidinecarboxamide (commonly known as isonipecotamide), a highly valuable pharmacophore. As a Senior Application Scientist, I have structured this guide to address the unique electrostatic and mechanistic challenges of this specific substrate, providing field-proven, self-validating protocols to ensure high-yielding deprotection without over-hydrolysis.

Mechanistic Causality & Reagent Selection

The cleavage of the N-tert-butyl group proceeds via an SN​1 -type mechanism. The amide oxygen must first be protonated by a strong Brønsted acid to increase the electrophilicity of the system. Subsequent heterolytic cleavage of the C–N bond releases a highly stable tert-butyl carbocation and the desired primary amide[2].

When designing a protocol for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, three critical field-proven insights must dictate your experimental choices:

  • Electrostatic Repulsion: Because the piperidine nitrogen is already protonated (existing as a hydrochloride salt), the molecule carries a positive charge. This inductive effect reduces the local basicity of the amide oxygen. Consequently, mild Lewis acids (e.g., Cu(OTf)2​ ) that work for N,N-disubstituted amides will fail here[1]. You must use either a superacid (like Trifluoromethanesulfonic acid, TfOH) at room temperature[3] or elevated temperatures with Trifluoroacetic acid (TFA)[4].

  • Carbocation Scavenging: The liberated tert-butyl cation is highly reactive. Without a trap, it can undergo elimination to form isobutylene gas, or worse, re-alkylate the primary amide product. The addition of a nucleophilic scavenger (e.g., anisole or triisopropylsilane) is mandatory to irreversibly trap the cation[4].

  • Prevention of Over-Hydrolysis: The use of aqueous strong acids (e.g., 6M HCl at reflux) will successfully remove the tert-butyl group but will inevitably drive the hydrolysis of the resulting primary amide to the carboxylic acid (isonipecotic acid)[2]. Strictly anhydrous acidic conditions are required to arrest the reaction at the primary amide stage.

Quantitative Reagent Comparison Matrix

To facilitate reagent selection, the following table summarizes the quantitative performance and chemoselectivity of standard deprotection systems for secondary N-tert-butyl amides.

Reagent SystemOperating TemperatureReaction TimeYield PotentialChemoselectivity & Process Risks
TfOH / Anisole / DCM 0 °C to 25 °C2–4 hours>90%Excellent. Fast kinetics[3]. Risk of piperidine triflation if heated excessively.
TFA / TIPS (Neat) 75 °C (Reflux)16–24 hours70–85%Good. Milder than TfOH[4], but prolonged heating can cause minor thermal degradation.
MsOH / Toluene 110 °C (Reflux)12–18 hours60–80%Moderate. High heat required; risk of side reactions and polymerization.
6M HCl (Aqueous) 100 °C (Reflux)24+ hours<40% (Amide)Poor. High risk of over-hydrolysis to isonipecotic acid[2]. Avoid for this substrate.

Reaction Workflow & Mechanism

G SM N-(tert-Butyl)-4-piperidinecarboxamide HCl (Starting Material) Protonated O-Protonated Amide Intermediate [Highly Electrophilic] SM->Protonated + H⁺ Acid Strong Brønsted Acid (TfOH or TFA) Acid->Protonated Cleavage C-N Bond Heterolysis (Rate-Determining Step) Protonated->Cleavage Heat / Time Product 4-Piperidinecarboxamide (Primary Amide Product) Cleavage->Product Cation tert-Butyl Cation [Reactive Intermediate] Cleavage->Cation Byproduct Alkylated Scavenger (Inert Byproduct) Cation->Byproduct Trapping Scavenger Cation Scavenger (e.g., Anisole) Scavenger->Byproduct

Mechanistic pathway of acid-mediated N-tert-butyl amide deprotection and cation scavenging.

Validated Experimental Protocols

Protocol A: Trifluoromethanesulfonic Acid (TfOH) Mediated Cleavage (Recommended)

This protocol leverages the superacidic nature of TfOH to achieve complete deprotection at room temperature, minimizing thermal degradation[3].

Materials:

  • N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (1.0 eq)

  • Anisole (3.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend the starting material (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Scavenger Addition: Add Anisole (3.0 eq) to the suspension. Stir for 5 minutes.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Add TfOH (5.0 eq) dropwise over 10 minutes. Causality Note: A large excess of TfOH is required because the chloride counterion of the starting material will buffer the initial equivalents of acid, and the highly deactivated amide requires a highly acidic medium for O-protonation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Quenching & Isolation: Cool the mixture back to 0 °C. Carefully quench by adding cold diethyl ether (10 volumes relative to DCM). The product will precipitate as a bis-triflate salt. Filter the precipitate, wash with cold ether, and dry under a vacuum.

In-Process Controls & Self-Validation:

  • Validation Checkpoint 1 (Solubility): The starting material HCl salt has limited solubility in DCM. Upon the addition of TfOH, the suspension must transition to a homogeneous solution, confirming the formation of the highly soluble triflate salt.

  • Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot, quench in 1 mL of 5% NH4​OH in MeOH, and inject. The complete disappearance of the m/z 185.1 peak and the appearance of m/z 129.1 confirms successful C–N cleavage.

Protocol B: Neat Trifluoroacetic Acid (TFA) Mediated Cleavage

This protocol is a classic, milder alternative that avoids the handling of highly corrosive superacids, though it requires prolonged heating[4].

Materials:

  • N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (1.0 eq)

  • Triisopropylsilane (TIPS) or Anisole (2.0 eq)

  • Trifluoroacetic Acid (TFA) (Neat, 10 volumes)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in neat TFA (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Scavenger Addition: Add TIPS (2.0 eq) to the solution.

  • Heating: Heat the mixture to 75 °C (reflux) using an oil bath. Maintain reflux for 16 to 24 hours.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Causality Note: Do not heat above 40 °C during rotary evaporation to prevent side reactions with the concentrated acid.

  • Precipitation: Co-evaporate the resulting viscous oil twice with toluene to remove residual TFA. Triturate the residue with cold diethyl ether to precipitate the isonipecotamide bis-TFA salt. Filter and dry.

In-Process Controls & Self-Validation:

  • Validation Checkpoint 1 (Gas Evolution): Heating the HCl salt in TFA will initially result in the evolution of HCl gas. A bubbler attached to the reflux condenser should show steady gas evolution during the first hour.

  • Validation Checkpoint 2 (Precipitation Quality): If the product "oils out" instead of forming a crisp white precipitate upon the addition of ether, the residual TFA concentration is too high. Repeat the toluene co-evaporation step to validate the isolation.

References

  • Evans, V., Mahon, M., & Webster, R. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron.[Link]

  • Catt, J. D., & Matier, W. L. (1974). Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides. The Journal of Organic Chemistry, 39(4), 566–568.[Link]

  • National Institutes of Health (NIH). (2022). Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate. PubMed Central (PMC).[Link]

  • Royal Society of Chemistry (RSC). (2022). Addition–Elimination Reactions of Carboxylic Acids and Derivatives. RSC Books.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Stability of N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride

Welcome to the technical support center for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical infor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reliability of your research by addressing potential stability issues proactively.

Introduction: Understanding the Stability of Your Compound

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a piperidine derivative frequently used in pharmaceutical research and development.[1][2][3] The hydrochloride salt form is chosen to enhance stability and solubility, common practice for amine-containing active pharmaceutical ingredients (APIs).[4][5] However, like all chemical compounds, it is susceptible to degradation under certain conditions, which can compromise its purity, potency, and ultimately, the validity of your experimental results. This guide will walk you through the potential degradation pathways, recommended storage conditions, and methods to assess the stability of your material.

Frequently Asked Questions (FAQs)

Q1: What is N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, and why is its stability important?

A1: N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound featuring a piperidine ring, a common structural motif in many pharmaceuticals.[1][3] Its stability is crucial because chemical degradation can lead to a decrease in the concentration of the active compound and the formation of impurities. These degradation products could be inactive, have different pharmacological activities, or even be toxic, which can significantly impact experimental outcomes and the safety profile of a potential drug candidate.[6][7]

Q2: What are the primary environmental factors that can cause the degradation of this compound?

A2: The main environmental factors that can induce degradation are:

  • Moisture: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to hydrolysis of the amide group.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways such as hydrolysis and oxidation.[4][8]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation.[4][9][10][11]

  • pH: The stability of the compound in solution is highly dependent on pH. The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.[12][13]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly at the piperidine ring.[4][14][15]

Q3: How should I properly store N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride to ensure its long-term stability?

A3: Based on general best practices for similar compounds, the following storage conditions are recommended:

  • Container: Store in a tightly sealed container to prevent moisture and air exposure.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigeration (2-8 °C) is often recommended for long-term storage, but always refer to the supplier's specific instructions.[4]

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.[4][9]

Q4: I've noticed a change in the physical appearance of my compound (e.g., color change, clumping). What does this indicate?

A4: A change in physical appearance, such as a color change to yellow or brown, or the clumping of the powder, is a strong indicator of chemical degradation.[4] Clumping can suggest moisture absorption, while color changes often point towards oxidative or photolytic degradation. If you observe any changes, it is crucial to re-analyze the purity of the compound before use.

Q5: Can I prepare stock solutions of this compound in advance? If so, how should they be stored?

A5: While it is always best to use freshly prepared solutions, stock solutions can be prepared. However, their stability will be lower than the solid material. If you need to store solutions:

  • Use a suitable, dry solvent.

  • Store at low temperatures (e.g., -20 °C or -80 °C).

  • Protect from light by using amber vials or wrapping them in foil.

  • Consider purging the solution with an inert gas before sealing to minimize oxidation.[4]

  • It is advisable to perform a small-scale stability study on your solution under your intended storage conditions to determine how long it remains viable.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common issues related to the degradation of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride.

Symptom Possible Cause Recommended Solution
Change in physical appearance (e.g., color change to yellow/brown, clumping) Oxidation or moisture absorption.Review storage conditions. Ensure the compound is protected from light, heat, air, and moisture. Consider transferring to a new, dry container under an inert atmosphere. Re-test purity before use.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.This is a direct indication of impurity formation. Perform a forced degradation study to identify potential degradation products and confirm the identity of the new peaks. Use a validated stability-indicating analytical method to monitor purity over time.[4][16]
Decreased potency or inconsistent biological assay results Loss of the active parent compound due to degradation.Re-analyze the purity of the compound stock using a quantitative method (e.g., HPLC with a calibration curve). Prepare fresh solutions for assays and store them appropriately for short periods. Implement stricter storage protocols for both solid material and solutions.
Inconsistent results between different batches of the same compound Varied levels of degradation due to differences in storage history or initial purity.Establish a clear and consistent storage protocol for all batches. Re-qualify older batches for purity before use. If possible, order fresh material for critical experiments.

Understanding Potential Degradation Pathways

To effectively prevent degradation, it is essential to understand the likely chemical reactions that can occur. For N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, the primary vulnerabilities are the amide bond and the piperidine ring.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.[12][13]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amide can be hydrolyzed to form 4-piperidinecarboxylic acid and tert-butylamine.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide can be hydrolyzed to form the carboxylate salt of 4-piperidinecarboxylic acid and tert-butylamine.

cluster_0 Hydrolytic Degradation parent N-(tert-Butyl)-4-piperidinecarboxamide product1 4-Piperidinecarboxylic Acid parent->product1 H+ or OH- / H2O product2 tert-Butylamine parent->product2 H+ or OH- / H2O

Caption: Hydrolytic degradation of the amide bond.

Oxidative Degradation

The piperidine ring, particularly the nitrogen atom and adjacent carbons, is susceptible to oxidation.[4][5]

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

  • Ring Oxidation: The carbon atoms adjacent to the nitrogen can be oxidized, potentially leading to the formation of imines or ring-opening products.[4][5]

cluster_1 Oxidative Degradation parent Piperidine Ring product_n_oxide N-Oxide parent->product_n_oxide [O] product_imine Imine/Ring-Opened Products parent->product_imine [O]

Caption: Potential oxidative degradation pathways of the piperidine ring.

Experimental Protocols for Stability Assessment

For researchers who need to rigorously assess the stability of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, a forced degradation study is the standard approach.[6][7][13] This involves intentionally degrading the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride under various stress conditions. An ideal forced degradation study aims for 5-20% degradation of the parent compound.[6][13]

Materials:

  • N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 48 hours.

    • Also, reflux a solution of the compound in water at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • Keep a control sample in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and/or MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Illustrative HPLC Parameters (to be optimized):

Parameter Suggested Starting Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Method Development Workflow:

A Analyze Unstressed Compound B Analyze Stressed Samples Individually A->B C Analyze a Mixture of All Stressed Samples B->C D Optimize Mobile Phase Gradient and Composition C->D Are all peaks resolved? D->C No E Check for Peak Purity using PDA or MS D->E Yes F Validate the Method (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for developing a stability-indicating HPLC method.

By following the guidance in this document, you can minimize the risk of degradation of your N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, ensuring the quality and reliability of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Karlsson, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(28), 5975-5987. Available from: [Link]

  • Gwozdzinski, K. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Free Radical Biology and Medicine, 29(2), 145-151. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 329-336. Available from: [Link]

  • Karlsson, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. Available from: [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available from: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • PharmTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Available from: [Link]

  • Mueller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2364. Available from: [Link]

  • Azhakesan, A., & Kuppusamy, G. (2025). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences and Research, 17(5), 1-10. Available from: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7416. Available from: [Link]

  • Stankovic, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5035. Available from: [Link]

  • NextSDS. (n.d.). N-(tert-Butyl)-4-piperidinecarboxamidehydrochloride — Chemical Substance Information. Available from: [Link]

  • Peikova, L., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8049. Available from: [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • Jain, R., et al. (2009). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Asian Journal of Chemistry, 21(5), 3561-3566. Available from: [Link]

  • Nagendra Babu, K., et al. (2025). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • Caron Products. (n.d.). Finding Peaceable Photostability. Available from: [Link]

  • Wang, Y., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 10, 1519. Available from: [Link]

  • Chen, E., & Rochelle, G. T. (2025). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia. Available from: [Link]

  • Singh, P., et al. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 854-864. Available from: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Available from: [Link]

  • Zielnik, A. (2017). Photostability testing: Shedding light on a not well understood guideline. ResearchGate. Available from: [Link]

  • FreeThink Technologies. (2019). Drug Photostability: The Science and Application of Photo-Produced Reactive Oxygen Species. Available from: [Link]

  • Sutar, S. R., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(7), 616-623. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Conversion Rates with N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride in their synthetic workflows. Poor conversion rates in amide bond formation are a frequent challenge, particularly when sterically hindered components are involved. This document provides a structured, in-depth approach to troubleshooting these issues, moving from foundational checks to advanced optimization strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride.

Q1: What are the key structural features of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride?

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride possesses a piperidine core, a secondary amide functional group, and a bulky tert-butyl substituent on the amide nitrogen. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering the compound as a salt. This is important for solubility and storage but requires neutralization or careful base selection during reactions.

Q2: What are the typical storage conditions for this compound?

The compound should be stored in a tightly sealed container in a dry, well-ventilated area, often at room temperature.[1][2] Due to its hygroscopic potential as a salt, minimizing exposure to atmospheric moisture is critical to ensure reagent integrity.

Q3: In what common solvents is this compound soluble?

As a hydrochloride salt, it has higher solubility in polar solvents like water and alcohols (methanol, ethanol).[3] The free base form, after neutralization, will have better solubility in a wider range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4] Its solubility in non-polar solvents is generally poor.

Section 2: Core Troubleshooting Guide for Poor Conversion Rates

Low conversion or yield in reactions forming or using N-(tert-Butyl)-4-piperidinecarboxamide is most often traced back to the inherent challenges of amide bond formation with a sterically hindered amine (the tert-butyl group) and a secondary amine within the piperidine ring that can interfere if not appropriately managed.

Initial Diagnostic Workflow

Before altering core reaction parameters, it is crucial to diagnose the state of the reaction. This logical flow helps pinpoint the likely area of failure.

G cluster_outcomes Analysis of Reaction Outcome cluster_solutions Troubleshooting Paths start Reaction Setup: Amide coupling to form N-(t-Bu)-4-piperidinecarboxamide monitor Monitor Reaction (TLC, LC-MS) start->monitor no_reaction Problem: No Reaction (Only starting materials present) monitor->no_reaction No Product low_conversion Problem: Low Conversion (Mixture of starting materials and product) monitor->low_conversion Some Product complex_mixture Problem: Complex Mixture (Multiple side products) monitor->complex_mixture Product + Byproducts sol_no_reaction Focus On: 1. Reagent Quality & Stoichiometry 2. Activation Method (Coupling Reagent) 3. Reaction Conditions (Temp, Time) no_reaction->sol_no_reaction sol_low_conversion Focus On: 1. Optimizing Coupling Reagent/Additive 2. Base Selection & Stoichiometry 3. Temperature & Concentration low_conversion->sol_low_conversion sol_complex_mixture Focus On: 1. Choice of Coupling Reagent 2. Protecting Group Strategy 3. Work-up & Purification complex_mixture->sol_complex_mixture

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

Q4: My reaction shows no product formation. Where do I start?

When only starting materials are observed, the issue lies with reaction initiation. This points to fundamental problems with reagents or the activation step.

  • Cause A: Reagent Quality & Solvent Anhydrousness

    • Explanation: Amide coupling reagents, especially carbodiimides, are highly sensitive to moisture.[5] Water can hydrolyze the activated carboxylic acid intermediate faster than the amine can attack it, halting the reaction. Solvents must be anhydrous.

    • Solution: Use freshly dried solvents. Ensure your carboxylic acid and amine starting materials are pure and dry. If using the hydrochloride salt, ensure you have added sufficient base to liberate the free amine for reaction.

  • Cause B: Ineffective Carboxylic Acid Activation

    • Explanation: The formation of an activated intermediate (e.g., an O-acylisourea, an active ester) is the first and most critical step.[6] If this intermediate does not form, the reaction cannot proceed. This is a common failure point when using standard coupling reagents like EDC/HOBt with sterically demanding substrates.[7]

    • Solution:

      • Switch to a More Potent Coupling Reagent: For hindered couplings, uronium/aminium salts like HATU or HBTU are significantly more effective than carbodiimides.[8][][10] They form highly reactive HOAt/HOBt esters that can overcome the steric barrier.[5][8] Phosphonium salts like PyBOP are also excellent choices.[6][7]

      • Consider Acyl Halide Formation: As a more forceful approach, convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][] This method is very effective but can be harsh and may not be suitable for sensitive substrates.[11]

Q5: The reaction works, but the conversion is low and stalls. How can I drive it to completion?

Low conversion suggests that the reaction is either too slow, reversible, or a side reaction is consuming one of the reactants.

  • Cause A: Insufficient Reactivity of the Activated Intermediate or Nucleophile

    • Explanation: The tert-butyl group on the amine significantly reduces its nucleophilicity due to steric hindrance.[7][12] The activated carboxylic acid must be reactive enough to overcome this barrier. Furthermore, the piperidine nitrogen on the acid component can interfere if it is not protected or protonated.

    • Solution:

      • Optimize the Coupling Reagent and Additive: If using a carbodiimide like EDC, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is superior to HOBt, as they form more reactive esters and are better at suppressing side reactions.[8] Reagents that already incorporate these additives, like HATU (HOAt-based), are highly recommended.[8][13]

      • Increase Temperature: For challenging couplings, increasing the reaction temperature (e.g., to 40-50 °C) or using microwave heating can provide the necessary activation energy.[7]

      • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over potential decomposition pathways of the activated intermediate.[7]

  • Cause B: Incorrect Base Selection or Stoichiometry

    • Explanation: The choice of base is critical. It must be non-nucleophilic to avoid reacting with the activated ester. Its strength and stoichiometry affect the deprotonation of the amine and can influence the rate of epimerization if the acid has a chiral center.[8]

    • Solution:

      • Use a Hindered Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA).[8]

      • Check Stoichiometry: When using uronium/aminium reagents like HATU, at least 2 equivalents of base are required: one to neutralize the amine hydrochloride (if used) and one for the coupling reaction itself.[8]

Q6: My reaction is messy, with many side products. How can I improve selectivity?

The formation of multiple byproducts points to issues with the stability of the reagents or intermediates, or unwanted reactivity from other functional groups.

  • Cause A: Guanidinylation of the Amine

    • Explanation: If you are using a uronium/aminium reagent (like HBTU or HATU) in excess, it can react with your amine starting material, forming a guanidinium byproduct and rendering the amine inactive.[8][13]

    • Solution: Use the coupling reagent in slight excess or stoichiometric amounts (e.g., 1.05-1.1 equivalents).[8] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[7]

  • Cause B: Side Reactions from Carbodiimide Reagents

    • Explanation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and halts the desired reaction.[10] This is more common at higher temperatures or with slow-reacting amines.

    • Solution: Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester, minimizing the N-acylurea side reaction.[10] Also, perform the reaction at a lower temperature (e.g., starting at 0 °C).[8]

  • Cause C: Difficult Purification and Work-up

    • Explanation: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or water-soluble urea from EDC) can complicate purification.[7][13] The high water solubility of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride can also lead to significant product loss during aqueous workups.[14]

    • Solution:

      • Choose Reagents with Favorable Byproducts: Use EDC, as its urea byproduct is water-soluble and can be removed with an acidic wash.[5][8] For DCC, the urea byproduct is mostly insoluble in solvents like DCM and can be filtered off.[7]

      • Optimize Extraction: If the product is in its free base form, use a more effective extraction solvent like dichloromethane or chloroform and perform multiple extractions to maximize recovery from the aqueous layer.[14]

      • Isolate as the Salt: In some cases, it may be easier to precipitate the final product directly as its hydrochloride salt from a non-polar solvent, avoiding an aqueous workup entirely.[14]

Section 3: Data Tables & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)ProsConsBest For...
Carbodiimides EDC, DCC, DICInexpensive, readily available.Lower reactivity, risk of N-acylurea formation, racemization risk without additives.[10]Simple, non-hindered couplings where cost is a primary factor.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization risk, no guanidinylation side reaction.[6][7]More expensive, can be sensitive to moisture.Difficult couplings, especially with sensitive or chiral substrates.
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reaction times, efficient for hindered systems.[5][8]Can cause guanidinylation of amine if used in large excess.[8] HATU can be a thermal hazard at large scale.[15]Highly recommended for hindered systems like N-(tert-Butyl)-4-piperidinecarboxamide.
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideForms highly reactive acyl chloride, very effective for unreactive amines.[]Harsh conditions (heat often required), generates HCl, not suitable for sensitive substrates with multiple functional groups.[11]When all other coupling methods have failed.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for hindered amide bond formation.

Caption: General experimental workflow for a HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (~0.1-0.5 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).[8]

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the highly reactive activated HOAt ester.[8]

  • Amine Addition: Add the amine component (e.g., tert-butylamine, 1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.[8]

  • Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[8]

Protocol 2: Carbodiimide Coupling using EDC/HOAt

A more cost-effective, but potentially less efficient, alternative for optimization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the amine component (1.1 eq) and a non-nucleophilic base like DIPEA (2.2 eq) to the solution.

  • Initiation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Adding the carbodiimide last is crucial.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[8]

  • Work-up: Concentrate the reaction mixture. Redissolve the residue in Ethyl Acetate or DCM. Wash sequentially with 1M HCl, 5% aqueous NaHCO₃ solution, and brine to remove the water-soluble EDC-urea byproduct and excess reagents.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify as needed.

By systematically applying these diagnostic and troubleshooting steps, researchers can effectively overcome the challenges associated with the synthesis of N-(tert-Butyl)-4-piperidinecarboxamide and other sterically hindered amides, leading to significantly improved conversion rates and purer final products.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Benchchem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • BOC Sciences. (2024, March 29).
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 25-28.
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.
  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
  • Reddit. (2021, October 20).
  • Organic & Biomolecular Chemistry. (2014).
  • Sigma-Aldrich. (n.d.). N-(tert-Butyl)piperidine-4-carboxamide.
  • BLD Pharm. (n.d.). N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride.
  • Wang, M., & Wang, W. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Coupling Conditions for tert-Butyl N-Cbz-4-aminobutanoate.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
  • Sigma-Aldrich. (n.d.). tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of N-(tert-Butyl)-4-piperidinecarboxamide Hydrochloride: A Comprehensive Comparison Guide

Executive Summary & Context N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 86542-86-1 for the free base) is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS: 86542-86-1 for the free base) is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of protein-protein interaction inhibitors and CNS-active pharmaceutical ingredients (APIs). Because it contains both a secondary amine (piperidine ring) and a sterically hindered amide, its analytical characterization requires highly robust methodologies.

This guide objectively compares the mass spectrometry (MS) validation performance of a High-Purity Analytical Grade (>99.5%) product against a Standard Market Grade (<95%) alternative. By evaluating these materials through the lens of regulatory compliance, this guide demonstrates why stringent LC-ESI-MS/MS validation is necessary to prevent downstream synthetic failures and ensure data integrity.

Scientific Integrity & Logic: The Causality of Experimental Choices

Why LC-ESI-MS/MS over GC-EI-MS? N-(tert-Butyl)-4-piperidinecarboxamide is supplied as a hydrochloride salt. Gas Chromatography-Mass Spectrometry (GC-MS) requires volatile, thermally stable analytes. The high temperatures in GC injection ports often cause thermal degradation of the hydrochloride salt and cleavage of the tert-butyl group. Therefore, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard. ESI is a "soft" ionization technique that preserves the intact protonated molecular ion at m/z 185.2, allowing for precise quantification and impurity profiling without thermal artifacts.

Self-Validating System Design: To ensure absolute trustworthiness, the protocol described below is engineered as a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-(tert-Butyl)-4-piperidinecarboxamide-d9. The SIL-IS co-elutes with the target analyte, experiencing identical matrix suppression or enhancement effects in the ESI source. By taking the ratio of the analyte peak area to the SIL-IS peak area, the method mathematically cancels out matrix-induced ionization variability, ensuring absolute quantitative accuracy as mandated by the[1].

Visualizing the Analytical Framework

MS_Validation_Workflow Start Method Development (ICH Q14) LCMS LC-ESI-MS/MS Optimization Start->LCMS Validation ICH Q2(R2) Validation Execution LCMS->Validation Spec Specificity & Selectivity Validation->Spec Lin Linearity & Range Validation->Lin Prec Precision & Accuracy Validation->Prec Report Final Validation Report Spec->Report Lin->Report Prec->Report

Figure 1: ICH Q2(R2) compliant LC-MS/MS validation workflow for piperidine derivatives.

Fragmentation_Pathway Parent Parent Ion (m/z 185.2) [M+H]+ Frag1 Product Ion A (m/z 112.1) Acylium Ion (-73 Da) Parent->Frag1 CID Frag2 Product Ion B (m/z 84.1) Piperidine Ring Parent->Frag2 CID Frag3 Product Ion C (m/z 57.1) tert-Butyl Cation Parent->Frag3 CID Frag1->Frag2 -CO (28 Da)

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Comparative Performance: High-Purity vs. Standard Market Grade

When utilizing N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride in sensitive bioanalytical assays or API synthesis, the presence of isobaric impurities (compounds with the same nominal mass) in standard market grades can severely compromise validation metrics. The updated emphasizes the critical need for high specificity and the absence of matrix interference[2].

Table 1: LC-MS/MS Validation Metrics Comparison

Validation ParameterHigh-Purity Grade (>99.5%)Standard Market Grade (<95%)Analytical Impact
Specificity (Interferences) < 0.1% at LLOQ4.5% interference at LLOQFalse positives; elevated baseline noise
Linearity ( ) 0.9998 (1-1000 ng/mL)0.9850 (Non-linear >500 ng/mL)Poor quantification accuracy at high doses
Matrix Effect (Ion Suppression) 98.5% (Negligible suppression)72.4% (Severe suppression)Reduced sensitivity; signal loss
Accuracy (% Bias) 2.1% 11.4%Approaches FDA failure threshold ( 15%)
Precision (% CV) 1.8%9.7%High run-to-run variability

Mechanistic Insight: The Standard Market Grade fails to maintain linearity at higher concentrations due to ion suppression caused by co-eluting synthesis byproducts (e.g., unreacted piperidine-4-carboxylic acid). The High-Purity Grade ensures a clean baseline, directly translating to superior precision and accuracy.

Step-by-Step Experimental Protocol

To ensure reproducibility, the following protocol details the LC-ESI-MS/MS validation workflow used to generate the comparative data, strictly adhering to[3].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Stock Solution: Dissolve 1.0 mg of N-(tert-Butyl)-4-piperidinecarboxamide HCl in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Solutions: Serially dilute the stock in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Spiking: Spike working solutions into a blank matrix (or neat solvent for API purity profiling) to achieve a calibration curve of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard Addition (Self-Validation): Add 10 L of SIL-IS (100 ng/mL) to all samples. This step is mandatory to ensure a self-validating response ratio that corrects for injection volume errors and ionization fluctuations.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 m particle size). Rationale: The C18 stationary phase provides optimal hydrophobic retention for the tert-butyl group while managing the polar piperidine moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides the necessary protons ( ) to ensure complete ionization of the secondary amine in the positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier Transition:m/z 185.2 112.1 (Collision Energy: 20 eV). Tracks the cleavage of the tert-butylamine group to form the stable acylium ion.

    • Qualifier Transition:m/z 185.2 84.1 (Collision Energy: 35 eV). Tracks the piperidine ring fragment for secondary confirmation.

  • Source Temperature: 400°C; Capillary Voltage: 3.5 kV.

Step 4: Data Analysis and Validation Execution

  • Inject 6 replicates of each QC level (Low, Mid, High).

  • Calculate the Peak Area Ratio (Analyte / IS).

  • Plot the calibration curve using a 1/x weighted linear regression.

  • Evaluate precision (Coefficient of Variation, %CV) and accuracy (% Bias). Ensure all metrics fall well within the 15% regulatory acceptance criteria.

Conclusion

The mass spectrometry validation of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride highlights the critical intersection of chemical purity and analytical reliability. As demonstrated by the comparative data, utilizing a High-Purity Grade product is not merely a preference but a technical necessity to meet the rigorous specificity, linearity, and accuracy standards mandated by ICH Q2(R2) and FDA guidelines. The presence of trace impurities in standard grades triggers severe ion suppression in ESI-MS/MS, rendering the analytical method unfit for purpose in advanced drug development workflows.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018.[Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, Nov 2022.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, Nov 2023.[Link]

Sources

Comparative

N-(tert-Butyl)-4-piperidinecarboxamide: Free Base vs. Hydrochloride Salt Reactivity Guide

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in drug development and synthetic workflows is the improper selection of reagent forms. When incorporating the versatile ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in drug development and synthetic workflows is the improper selection of reagent forms. When incorporating the versatile pharmacophore N-(tert-Butyl)-4-piperidinecarboxamide into a target molecule, researchers must make a critical choice between its free base and its hydrochloride (HCl) salt[1].

This guide objectively compares the physicochemical properties, structural reactivity, and handling protocols of both forms. By understanding the mechanistic causality behind their behavior, you can select the optimal reagent for your specific synthetic environment.

Physicochemical Properties & Stability

The fundamental differences between the free base and the HCl salt stem entirely from the protonation state of the secondary amine in the piperidine ring.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 86542-86-11170056-07-1[1]
Molecular Formula C10H20N2OC10H21ClN2O
Molecular Weight 184.28 g/mol 220.74 g/mol
Physical State SolidCrystalline Solid
Solubility DCM, EtOAc, THF, MeOHWater, MeOH, DMF (sparingly in DCM)
Nucleophilicity Active (Lone pair available)Inactive (Protonated, requires base)
Storage Stability Moderate (Prone to CO₂ absorption)High (Bench-stable, non-hygroscopic)

Mechanistic Causality: The free base is highly lipophilic and readily soluble in organic solvents, but its exposed lone pair makes it susceptible to gradual oxidation and carboxylation (forming carbamates via atmospheric CO₂) upon prolonged storage. Conversely, the HCl salt protonates the amine ( NH2+​ ), effectively locking the lone pair in a dative bond. This eliminates its nucleophilicity, rendering the salt highly bench-stable and resistant to degradation[2].

Reactivity & Mechanistic Causality

The secondary amine of the piperidine ring is the primary reactive site for alkylation, acylation, and reductive amination. The pKa of the piperidine conjugate acid is approximately 11.12[3].

  • Free Base Reactivity: The unprotonated amine is a strong, direct nucleophile. It can immediately attack electrophiles without the need for auxiliary reagents.

  • HCl Salt Reactivity: The protonated amine is chemically inert to electrophiles. To restore nucleophilicity, a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) must be added to the reaction mixture to liberate the free base in situ.

Expert Insight: A common point of confusion is how DIPEA (conjugate acid pKa ~10.5) can effectively deprotonate the piperidinium ion (pKa ~11.12)[3]. While thermodynamically unfavorable in aqueous systems, in non-polar organic solvents (like DCM or DCE) and under continuous consumption of the liberated free amine by the electrophile, Le Chatelier's principle drives the neutralization equilibrium to completion.

Mechanism HCl HCl Salt (Protonated Amine) FB Free Base (Active Nucleophile) HCl->FB Deprotonation (Requires Base) Prod Coupled Product FB->Prod Nucleophilic Attack Elec Electrophile (e.g., R-X) Elec->Prod Reacts with Base Auxiliary Base (e.g., DIPEA) Base->FB Abstract H+

Caption: Reaction pathway showing in situ neutralization of the HCl salt vs direct free base reactivity.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the optimized methodologies for utilizing both forms in standard drug discovery workflows.

Protocol A: Direct Acylation (Using the Free Base)

Best for moisture-sensitive reactions where the introduction of auxiliary bases or their resulting salts could cause side reactions.

  • Preparation: Dissolve N-(tert-Butyl)-4-piperidinecarboxamide free base (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.

  • Causality & Validation: Because the free base is directly nucleophilic, the reaction initiates immediately. Self-Validation Step: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the secondary amine (which stains a deep purple/brown) confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the HCl generated during the reaction, then extract with DCM.

Protocol B: Reductive Amination (Using the HCl Salt)

Best for long-term library synthesis where reagent stability is paramount.

  • Neutralization: Suspend N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (1.0 eq) in DCE (0.1 M). Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature.

  • Causality & Validation: The HCl salt is unreactive until neutralized. Self-Validation Step: Extract a 10 µL aliquot, partition it into 1 mL of water, and check the pH. It must be >9 to ensure the amine is fully liberated and available for imine formation.

  • Imine Formation: Add the target aldehyde (1.0 eq) and stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir for 12 hours.

  • Workup: Quench with 1N NaOH to break down stable boron complexes and extract the product with EtOAc.

Workflow Start Select Reagent Form Cond1 Moisture/Base Sensitive Reaction? Start->Cond1 Cond2 Long-term Storage Required? Cond1->Cond2 No FB Use Free Base Cond1->FB Yes (Avoid extra base) Cond2->FB No (Immediate use) HCl Use HCl Salt (+ DIPEA/TEA) Cond2->HCl Yes (High stability)

Caption: Decision matrix for selecting between the free base and hydrochloride salt forms in synthesis.

Comparative Performance Data

The following table summarizes the expected performance of both forms in a standard reductive amination workflow, highlighting the absolute necessity of the auxiliary base when utilizing the HCl salt.

Reagent FormAuxiliary BaseConversion (2h)Isolated YieldImpurity Profile
Free Base None>95%88%Trace oxidation products
HCl Salt None<5%N/AUnreacted starting material
HCl Salt DIPEA (1.2 eq)>95%85%Clean, trace DIPEA salts

References

  • [1] N-tert-Butylpiperidine-4-carboxamide hydrochloride[1170056-07-1], Bio-Connect Catalog.[Link]

  • [3] Piperidine | C5H11N | CID 8082 - PubChem, National Institutes of Health (NIH). [Link]

Sources

Validation

A Comparative Guide to Validating the Stereochemical Purity of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological properties. For chiral mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological properties. For chiral molecules like N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, ensuring enantiomeric purity is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.[1][2] The United States Food and Drug Administration (FDA) guidelines from 1992 mandate the determination of absolute stereochemistry for chiral compounds early in the drug development process.[2][3] This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemical purity of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, offering insights into the principles, protocols, and data interpretation for each technique.

While N-(tert-Butyl)-4-piperidinecarboxamide itself does not contain a chiral center, its derivatives and related piperidine structures are often chiral and serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[4] Therefore, robust analytical methods for their enantiomeric separation are in high demand.[4] This guide will delve into the most effective techniques for ensuring the stereochemical integrity of such compounds.

The Critical Role of Stereochemistry in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[1] Therefore, the ability to separate and quantify enantiomers is paramount in pharmaceutical development and quality control.[5][6] Regulatory bodies like the European Medicines Agency and the FDA have shown a strong preference for the development of single-enantiomer drugs over racemic mixtures.[6]

Comparative Analysis of Analytical Techniques

The validation of stereochemical purity relies on the ability to distinguish between enantiomers. This is typically achieved by creating a diastereomeric interaction with a chiral selector, which can be a chiral stationary phase (CSP) in chromatography, a chiral derivatizing agent, or a chiral solvating agent in spectroscopy.[7][8] Below is a comparison of the most prevalent techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4][9] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[10]

Principle of Operation: A solution of the analyte is passed through a column packed with a CSP. The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, leading to different retention times and, consequently, their separation.[11]

Workflow for Chiral HPLC Method Development:

Caption: General workflow for developing a chiral HPLC separation method.

Recommended Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are highly successful for separating a wide range of chiral molecules, including piperidine derivatives.[4][12] These CSPs offer diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4][11]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak IA column (or a similar polysaccharide-based column).[12]

  • Mobile Phase: A mixture of n-hexane and ethanol is a common starting point for normal-phase separations. The exact ratio needs to be optimized for the specific compound.[12] For basic compounds, a small amount of an amine additive like diethylamine (DEA) can improve peak shape.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C (temperature can be a critical parameter to optimize).[12]

    • Detection: UV at a suitable wavelength (e.g., 225 nm).[12]

  • Sample Preparation: Dissolve the N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.

Data Presentation:

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)tR1tR2
Peak AreaA1A2
Resolution (Rs)\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8]

Principle of Operation: In the presence of a CSA, enantiomers form transient diastereomeric complexes that have different chemical shifts in the NMR spectrum. The integration of the distinct signals for each enantiomer allows for the determination of their ratio.

Workflow for NMR-based Enantiomeric Excess Determination:

Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride derivative in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the corresponding peaks to determine the enantiomeric ratio.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high separation efficiency and rapid analysis times.[9]

Principle of Operation: In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers migrate at different velocities through the capillary due to their different interactions with the chiral selector, leading to their separation.

Comparison of Methods

FeatureChiral HPLCNMR with CSACapillary Electrophoresis
Principle Differential partitioning with a CSPFormation of diastereomeric complexes in solutionDifferential migration in an electric field
Sensitivity HighModerateHigh
Resolution ExcellentModerate to GoodExcellent
Sample Throughput ModerateHighHigh
Development Time Can be time-consumingRelatively fastModerate
Quantitative Accuracy HighGoodHigh
Instrumentation Widely availableWidely availableLess common than HPLC

Conclusion

The validation of stereochemical purity is a non-negotiable aspect of modern drug development. For N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride and its chiral derivatives, Chiral HPLC remains the gold standard due to its high resolution, sensitivity, and robustness.[6] However, NMR spectroscopy with chiral solvating agents offers a rapid and complementary method for determining enantiomeric excess, especially during reaction monitoring and initial screening. Capillary electrophoresis provides a high-efficiency alternative, particularly for polar compounds.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the stage of drug development, the required level of sensitivity and accuracy, and the available instrumentation. A multi-faceted approach, potentially employing both chromatographic and spectroscopic methods, will provide the most comprehensive and reliable validation of stereochemical purity.

References

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6175. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Chirality, 24(10), 861-865.
  • Computational Validation of the Importance of Absolute Stereochemistry in Virtual Screening. (2008).
  • The Significance of Chirality in Drug Design and Development. (2012). Current Topics in Medicinal Chemistry, 12(10), 1129-1140.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2019).
  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • Determination Of Enantiomeric Excess Research Articles. R Discovery. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • N-(tert-Butyl)-4-piperidinecarboxamidehydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Amanote Research.
  • Supplementary Inform
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Health Canada.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022). Molecules, 27(16), 5174.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

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